molecular formula C23H28N4O3 B12381542 Donasine

Donasine

Cat. No.: B12381542
M. Wt: 408.5 g/mol
InChI Key: BUAMVCSJOZBROF-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Donasine is an indole alkaloid naturally derived from the rhizomes of Arundo donax L. This compound exhibits antipyretic properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Donasine involves several steps, starting from the extraction of the compound from the rhizomes of Arundo donax L. The extraction process typically involves solvent extraction followed by purification using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic methods ensures the purity and quality of the compound. Additionally, synthetic routes may be optimized for large-scale production to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Donasine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

    Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed:

Scientific Research Applications

Donasine has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and properties.

    Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: this compound’s antipyretic properties make it a candidate for the development of new therapeutic agents for fever management.

    Industry: this compound is used in the development of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Donasine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved in this compound’s action are subjects of ongoing research.

Comparison with Similar Compounds

    Indole Alkaloids: Donasine belongs to the class of indole alkaloids, which include compounds like vinblastine and vincristine.

    Antipyretic Compounds: Other antipyretic compounds include acetaminophen and ibuprofen.

Comparison: this compound is unique due to its natural origin from Arundo donax L. and its specific chemical structure. Unlike synthetic antipyretics, this compound offers a natural alternative with potentially fewer side effects. Its indole alkaloid structure also provides unique reactivity and biological activity compared to other antipyretic compounds.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

(3S)-1-[3-[2-(dimethylamino)ethyl]-5-hydroxy-1H-indol-4-yl]-3-hydroxy-3-[2-(methylamino)ethyl]indol-2-one

InChI

InChI=1S/C23H28N4O3/c1-24-12-11-23(30)16-6-4-5-7-18(16)27(22(23)29)21-19(28)9-8-17-20(21)15(14-25-17)10-13-26(2)3/h4-9,14,24-25,28,30H,10-13H2,1-3H3/t23-/m0/s1

InChI Key

BUAMVCSJOZBROF-QHCPKHFHSA-N

Isomeric SMILES

CNCC[C@@]1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O

Canonical SMILES

CNCCC1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O

Origin of Product

United States

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